molecular formula C19H15NO3 B3094456 3-(3-Benzyloxyphenyl)isonicotinic acid CAS No. 1258625-06-7

3-(3-Benzyloxyphenyl)isonicotinic acid

Cat. No. B3094456
CAS RN: 1258625-06-7
M. Wt: 305.3 g/mol
InChI Key: VXDRIENYJLNTSA-UHFFFAOYSA-N
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Description

3-(3-Benzyloxyphenyl)isonicotinic acid is a chemical compound . It is a derivative of isonicotinic acid, which is an organic compound with the formula C5H4N(CO2H). Isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position .


Synthesis Analysis

A method for preparation of the p-nitrophenyl-, N-hydroxysuccinimidyl- and pentafluorophenyl esters of isonicotinic and picolinic acids from the corresponding acids has been reported . The reaction of the corresponding pyridinecarboxylic acid with SOCl2 catalyzed by DMF at room temperature gives the acid chlorides as their hydrochlorides. These were reacted with 4-nitrophenol, pentafluorophenol and N-hydroxysuccinimide in THF with triethylamine as base to give the corresponding active esters .

Scientific Research Applications

3-BINPA has a wide range of applications in scientific research. It has been used as a model compound for studying the structure and function of nicotinic acid receptors. It has also been used in studies of the effects of nicotinic acid on protein structure and function. In addition, 3-BINPA has been used to study the effects of nicotinic acid on cell signaling pathways and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

3-BINPA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, 3-BINPA has a wide range of applications in scientific research, making it a useful tool for studying the effects of nicotinic acid on various biological processes. However, 3-BINPA is not without its limitations. It is a relatively new compound, and its effects on various biological processes are still being studied. In addition, the effects of 3-BINPA can vary depending on the cell type and experimental conditions.

Future Directions

Given the potential of 3-BINPA for use in laboratory experiments and scientific research, there are a number of possible future directions for its use. For example, further studies could be conducted to explore the effects of 3-BINPA on other biological processes, such as metabolism and cell growth. Additionally, studies could be conducted to explore the therapeutic potential of 3-BINPA in the treatment of various diseases. Finally, studies could be conducted to explore the potential of 3-BINPA as a drug delivery system.

Safety and Hazards

While the specific safety and hazards of 3-(3-Benzyloxyphenyl)isonicotinic acid are not explicitly mentioned in the search results, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the chemical in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar chemicals .

properties

IUPAC Name

3-(3-phenylmethoxyphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)17-9-10-20-12-18(17)15-7-4-8-16(11-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDRIENYJLNTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688421
Record name 3-[3-(Benzyloxy)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258625-06-7
Record name 3-[3-(Benzyloxy)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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